O-Methylisocorydine iodomethylate

Descripción general

Descripción

O-Methylisocorydine iodomethylate is a chemical compound with the molecular formula C22H28INO4 and a molecular weight of 497.37 g/mol . It is an aporphine alkaloid derivative of isocorydine, which is found in plants of the Corydalis genus, Fumariaceae. This compound is known for its long-lasting ganglion-blocking properties and has a sympathetic/parasympathetic activity ratio of 6/1.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Methylisocorydine iodomethylate involves the methylation of isocorydine followed by iodination. The specific reaction conditions and reagents used in the synthesis are not widely documented, but it generally involves the use of methylating agents and iodine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound is typically carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, with production scales ranging from kilograms to metric tons. The compound is produced under stringent conditions to maintain its efficacy and safety.

Análisis De Reacciones Químicas

Types of Reactions

O-Methylisocorydine iodomethylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The iodomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Aplicaciones Científicas De Investigación

O-Methylisocorydine iodomethylate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of O-Methylisocorydine iodomethylate involves its interaction with ganglionic receptors. It acts as a ganglion-blocking agent, inhibiting the transmission of nerve impulses in the autonomic nervous system . This results in a reduction of sympathetic and parasympathetic activity, leading to its hypotensive effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to O-Methylisocorydine iodomethylate include:

- O,O-Dimethylmagnoflorine iodide

- O,O,N-Trimethylhernovine-methiodide

- O-Methylphyllostone

- O-Methylpraecoxine methiodide

Uniqueness

This compound is unique due to its specific ganglion-blocking properties and its high sympathetic/parasympathetic activity ratio. This makes it particularly effective in certain therapeutic applications compared to other similar compounds.

Actividad Biológica

O-Methylisocorydine iodomethylate is a compound derived from the isoquinoline alkaloid family, specifically related to O-Methylisocorydine. This article delves into its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is structurally characterized by a methyl group attached to the oxygen of the isocorydine framework, along with an iodomethyl group. The synthesis of this compound typically involves the methylation of the isoquinoline backbone followed by iodination, which enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various isoquinoline derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in several cancer types.

- Mechanism of Action : Isoquinoline alkaloids are known to interact with DNA and affect methylation patterns, which can lead to the silencing of oncogenes and reactivation of tumor suppressor genes. For instance, compounds like O-Methylisocorydine have shown a capacity to alter DNA methylation status in cancer cells, potentially reversing malignant transformations .

- Case Study : A study on isoquinoline alkaloids demonstrated that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, indicating significant cytotoxicity. Specifically, this compound was found to have similar efficacy in inhibiting growth in human gastric cancer cells, with reported IC50 values around 7.6 µM .

Antimicrobial Activity

Isoquinoline alkaloids are also recognized for their antimicrobial properties. This compound has been tested against several bacterial strains:

- In Vitro Studies : In laboratory settings, this compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 15 µg/mL depending on the strain tested .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism of Action | IC50/ MIC Values |

|---|---|---|

| Anticancer | Alters DNA methylation; induces apoptosis | IC50 ~ 7.6 µM (gastric cancer) |

| Antimicrobial | Inhibits bacterial growth | MIC 5-15 µg/mL (various strains) |

Pharmacological Implications

The pharmacological implications of this compound are significant due to its dual action as both an anticancer and antimicrobial agent. This duality suggests potential for development into multi-target therapeutic agents.

- Cancer Therapy : Given its ability to modulate gene expression through epigenetic mechanisms, further research into its use as an adjunct therapy in cancer treatment could be warranted.

- Infection Control : The antimicrobial properties may provide a basis for developing new antibiotics or treatments for resistant bacterial strains.

Propiedades

IUPAC Name |

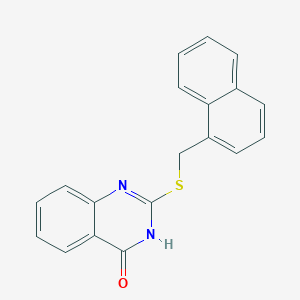

2-(naphthalen-1-ylmethylsulfanyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-18-16-10-3-4-11-17(16)20-19(21-18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMUAFGFUZYCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970220 | |

| Record name | 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5489-15-6 | |

| Record name | 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.